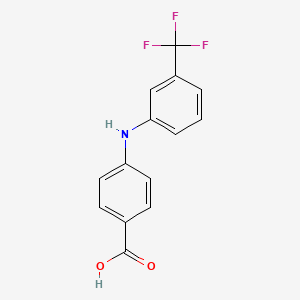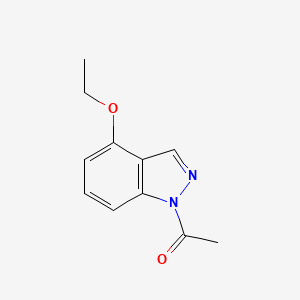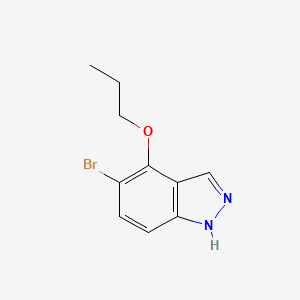
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one
Vue d'ensemble
Description
“2-Bromo-1-(3,4-dichlorophenyl)butan-1-one” is also known as “1-Bromoethyl 3,4-Dichlorophenyl Ketone” or "2-Bromo-1-(3,4-dichlorophenyl)-1-propanone" . It’s used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C10H9BrCl2O/c1-2-8(11)10(14)7-4-3-6(12)5-9(7)13/h3-5,8H,2H2,1H3 . This indicates that the compound consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 oxygen atom. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 295.99 . The compound is solid in form .Applications De Recherche Scientifique
Computational Study of Substitution Reactions
In a study focusing on the computational analysis of nucleophilic substitution reactions, researchers investigated reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(3,4-dichlorophenyl)butan-1-one. This research, utilizing Density Functional Theory (DFT) calculations, provides insight into the molecular interactions and potential applications of these compounds in chemical synthesis (Erdoğan & Erdoğan, 2019).
Stereochemistry of Halohydrin Derivatives
Another relevant study examined the stereochemistry of elimination reactions of various halohydrin derivatives, including those related to this compound. This research provided valuable information on the influence of different solvents on the stereochemistry of these reactions, which is crucial for understanding the behavior of these compounds in various chemical environments (Sugita et al., 1979).
Synthesis of Naphthalene Derivatives
Research on the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones highlighted the conversion of compounds like this compound into naphthalene derivatives. This process involves complex reactions such as cycloaddition and aromatization, indicating the potential for these compounds in advanced organic synthesis (Faragher & Gilchrist, 1976).
Applications in Organic Synthesis
A study investigating 1-bromo-3-buten-2-one as a building block in organic synthesis provides indirect relevance. It explored the reduction of similar bromo compounds to alcohols, reactions with primary amines, and the formation of carbocycles. This research suggests potential applications of this compound in similar synthetic pathways (Westerlund et al., 2001).
Safety and Hazards
“2-Bromo-1-(3,4-dichlorophenyl)butan-1-one” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPLFKVXPXPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



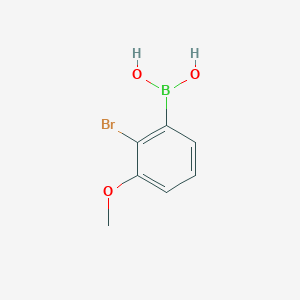

![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)
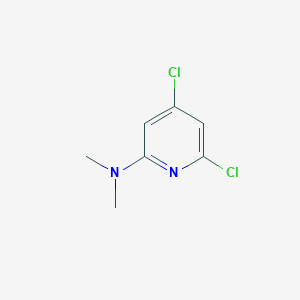
![3-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3288038.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B3288041.png)
![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)
